4-(2-Amino-2-carboxyethyl)benzoic acid
Descripción
The exact mass of the compound 4-(2-Amino-2-carboxyethyl)benzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101133. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(2-Amino-2-carboxyethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Amino-2-carboxyethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
4-(2-amino-2-carboxyethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-4,8H,5,11H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDGRBPZVQPESQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22976-70-1, 24213-90-9 | |
| Record name | 4-Carboxyphenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22976-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC101133 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101133 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Technical Guide: Chemical Structure & Application Analysis of 4-Carboxy-L-Phenylalanine vs. L-Phenylalanine
[1]
Executive Summary
Subject: Comparative analysis of L-Phenylalanine (Phe) and its non-proteinogenic analog, 4-(2-Amino-2-carboxyethyl)benzoic acid (4-Carboxy-L-phenylalanine or Cpa). Context: In rational drug design, the modulation of physicochemical properties without altering steric bulk is a critical strategy. While Phenylalanine represents a classic hydrophobic pharmacophore, Cpa introduces a polar, ionizable handle at the para-position. This guide analyzes the structural, synthetic, and analytical divergences between these two moieties to support their application in peptidomimetics and structure-activity relationship (SAR) studies.
Part 1: Structural & Electronic Characterization
The fundamental difference lies in the para-substitution of the phenyl ring. While Phe is electronically neutral and lipophilic, Cpa possesses a benzoic acid side chain, introducing a third ionizable group and significantly altering the electrostatic potential surface.
Comparative Physicochemical Profile[1]
| Property | L-Phenylalanine (Phe) | 4-Carboxy-L-phenylalanine (Cpa) | Impact on Drug Design |
| Formula | Cpa adds H-bond donor/acceptor sites.[1] | ||
| MW | 165.19 g/mol | 209.20 g/mol | Minimal steric clash; fits similar binding pockets.[1] |
| Side Chain | Benzyl (Hydrophobic) | 4-Carboxybenzyl (Ionizable/Polar) | Switches interaction from Van der Waals to Electrostatic/Salt-bridge.[1] |
| LogP | ~1.38 (Hydrophobic) | ~ -1.6 (Hydrophilic) | Cpa significantly reduces membrane permeability; improves aqueous solubility.[1] |
| pKa (COOH) | 1.83 | ~2.0 | Similar backbone acidity.[1] |
| pKa (NH3+) | 9.13 | ~9.0 | Similar backbone basicity.[1] |
| pKa (Side Chain) | N/A | ~4.2 (Benzoic acid) | Critical: Cpa is negatively charged at physiological pH (7.4).[1] |
Spectroscopic Signatures (NMR)
Distinguishing these compounds via
-
L-Phenylalanine: The aromatic protons typically appear as a complex multiplet between
7.1 – 7.4 ppm due to the magnetic non-equivalence of the ortho, meta, and para protons in the absence of a symmetric withdrawing group. -
4-Carboxy-Phe (Cpa): The para-carboxyl group creates an
symmetry system.[1] You will observe two distinct doublets (roofing effect) in the aromatic region ( ~7.3 and ~7.9 ppm), integrating to 2H each. The downfield shift of the ortho-protons (relative to the carboxyl) is diagnostic of the electron-withdrawing -COOH group.[1]
Part 2: Synthetic Pathways[2]
While Phe is abundant via fermentation, Cpa is a synthetic building block. For drug development, enantiopurity is paramount. The most robust route utilizes Palladium-catalyzed cross-coupling, allowing the installation of the carboxyl moiety onto a pre-existing chiral scaffold.
Recommended Synthetic Workflow (Heck/Carbonylation)
Rationale: This method avoids harsh hydrolysis conditions that might racemize the
-
Starting Material: N-protected 4-Iodo-L-phenylalanine (e.g., Boc-Phe(4-I)-OMe).[1]
-
Catalyst System:
with a phosphine ligand (e.g., or dppf).[1] -
Reagent: Carbon Monoxide (CO) source (gas or Mo(CO)6) + Nucleophile (Water or alcohol).[1]
-
Mechanism: Oxidative addition of Pd into the C-I bond, followed by CO insertion and nucleophilic attack.
Figure 1: Synthetic workflow for converting standard aromatic amino acids into 4-Carboxy-phenylalanine via Palladium-catalyzed carbonylation.
Part 3: Analytical Protocols (HPLC)
Separating Cpa from Phe requires careful attention to pH due to the ionizable side chain of Cpa. At neutral pH, Cpa is a dianion (two
High-Performance Liquid Chromatography (HPLC) Method
Objective: Separate Cpa (polar) from Phe (non-polar) and quantify purity.
-
Column: C18 (Octadecylsilyl), 5 µm, 4.6 x 150 mm. (e.g., Agilent Zorbax or Waters XBridge).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1] Note: TFA suppresses the ionization of the carboxylic acids, keeping them neutral and increasing retention on C18.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[1]
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV at 254 nm (Cpa has higher absorbance here due to the conjugated benzoic acid system) and 210 nm (peptide bond/backbone).[1]
Self-Validating Logic:
-
Retention Order: Under acidic conditions (pH ~2), the side chain of Cpa is protonated (-COOH).[1] However, it is still more polar than the benzyl side chain of Phe. Therefore, Cpa will elute earlier (lower
) than Phe.[1] -
Troubleshooting: If Cpa elutes in the void volume, the pH is likely too high (side chain ionized to
). Add more TFA or switch to a "AQ" (aqueous stable) C18 column.
Part 4: Drug Design & Bio-isosterism
In Medicinal Chemistry, Cpa is used to probe the electrostatic environment of a binding pocket.
Decision Matrix: Phe vs. Cpa
Use the following logic to determine when to substitute Phe with Cpa in a peptide sequence or small molecule lead.
Figure 2: SAR Decision Tree for bio-isosteric replacement of Phenylalanine.
Mechanism of Action in Peptidomimetics
-
Opioid Receptors: Cpa has been successfully used as a Tyrosine surrogate.[1][2] The 4-COOH group mimics the H-bonding capability of the Tyrosine 4-OH but with different acidity and geometry, often increasing selectivity for
vs opioid receptors.[1] -
Phage Display: Cpa is often incorporated into libraries to introduce negative charges in hydrophobic interfaces, testing for specific electrostatic steering in protein-protein interactions.[1]
References
The Strategic Integration of 4-Carboxyphenylalanine in Advanced Protein Engineering: A Technical Guide
Foreword: Beyond the Canonical Twenty
The central dogma of molecular biology, elegant in its depiction of information flow from DNA to protein, is predicated on a 20-amino acid alphabet. While this canonical set has given rise to the vast and complex proteome that underpins life, the field of protein engineering seeks to expand this vocabulary. The introduction of non-canonical amino acids (ncAAs) into proteins offers a powerful toolkit to imbue novel functionalities, probe biological processes with unprecedented precision, and develop next-generation therapeutics.[1] Among the growing repertoire of ncAAs, 4-carboxyphenylalanine (pCM) has emerged as a particularly versatile and powerful tool for researchers, scientists, and drug development professionals.
This guide provides an in-depth technical exploration of the role of pCM in protein engineering. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to empower you to harness the full potential of this remarkable amino acid. We will explore the intricacies of its site-specific incorporation, the nuances of its application in bioconjugation, and the critical importance of rigorous characterization.
The Unique Value Proposition of 4-Carboxyphenylalanine
4-Carboxyphenylalanine, a derivative of the natural amino acid phenylalanine, is distinguished by the presence of a carboxyl group on its phenyl ring.[2] This seemingly subtle modification provides a unique chemical handle that is both bio-orthogonal and highly versatile. Unlike the ε-amino group of lysine or the sulfhydryl group of cysteine, the carboxyl group of pCM is not naturally present on the side chains of canonical amino acids, offering a unique site for specific chemical modification.[3]
The strategic advantages of incorporating pCM into a protein of interest are manifold:
-
Site-Specific Conjugation: The carboxyl group serves as a unique and predictable site for the attachment of a wide array of molecules, including small-molecule drugs, imaging agents, and polyethylene glycol (PEG). This site-specificity is crucial for the generation of homogenous protein conjugates, a critical factor in the development of therapeutics like antibody-drug conjugates (ADCs).[4]
-
pH Sensing: The protonation state of the carboxyl group is sensitive to the local pH environment, allowing pCM to be used as an intrinsic pH sensor to probe cellular microenvironments or conformational changes in proteins.[5]
-
Enhanced Protein Stability: In some cases, the introduction of pCM can lead to increased protein stability through the formation of new intramolecular interactions.[6]
-
Probing Protein-Protein Interactions: The unique chemical properties of pCM can be leveraged to study and even trap transient protein-protein interactions.[7]
Site-Specific Incorporation: Expanding the Genetic Code
The cornerstone of utilizing pCM is the ability to introduce it into a protein at a specific, predetermined position. This is achieved through a technique known as genetic code expansion, which relies on the engineering of an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[8][9] An orthogonal pair is one that functions independently of the host cell's endogenous translational machinery, ensuring that the ncAA is exclusively incorporated at the desired site.[10]
The Orthogonal System: A Self-Validating Engine
The successful incorporation of pCM is contingent on a highly specific and efficient orthogonal system. This system comprises two key components:
-
An Evolved Aminoacyl-tRNA Synthetase (aaRS): This enzyme is engineered to specifically recognize and "charge" pCM onto its cognate tRNA. The evolution process involves creating a library of aaRS mutants and selecting for those that exhibit high activity with pCM and minimal cross-reactivity with canonical amino acids.[8]
-
An Orthogonal Suppressor tRNA: This tRNA is engineered to recognize a "blank" codon, typically the amber stop codon (UAG), that has been introduced into the gene of interest at the desired site of pCM incorporation. This tRNA is not recognized by any of the host cell's endogenous aaRSs.[8]
The inherent logic of this system is self-validating: only the successful charging of the orthogonal tRNA with pCM by the evolved aaRS will lead to the suppression of the amber codon and the production of the full-length, pCM-containing protein.
Figure 1: Workflow for the site-specific incorporation of 4-Carboxyphenylalanine (pCM) using an engineered orthogonal aminoacyl-tRNA synthetase (pCM-RS) and a suppressor tRNA.
Experimental Protocol: Directed Evolution of a pCM-Specific Aminoacyl-tRNA Synthetase
The following protocol outlines a general strategy for the directed evolution of an aaRS for pCM. This process typically involves multiple rounds of positive and negative selection to isolate a synthetase with high specificity and efficiency.
Materials:
-
E. coli strain containing a positive selection reporter (e.g., a gene conferring antibiotic resistance with an in-frame amber codon).
-
E. coli strain containing a negative selection reporter (e.g., a toxic gene with an in-frame amber codon).
-
Plasmid encoding the orthogonal tRNA.
-
Plasmid for the aaRS library.
-
4-Carboxyphenylalanine (pCM).
-
Standard molecular biology reagents and equipment.
Methodology:
-
Library Construction:
-
Identify a suitable parent aaRS. The Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) is a common starting point.
-
Create a library of aaRS mutants by randomizing key residues in the amino acid binding pocket using techniques like error-prone PCR or site-directed mutagenesis.
-
-
Positive Selection:
-
Transform the E. coli positive selection strain with the aaRS library and the orthogonal tRNA plasmid.
-
Plate the transformed cells on media containing the selective antibiotic and pCM.
-
Only cells expressing an aaRS variant that can charge the suppressor tRNA with pCM will survive, as this will lead to the expression of the resistance gene.
-
-
Negative Selection:
-
Isolate the plasmids from the surviving colonies from the positive selection.
-
Transform the E. coli negative selection strain with this enriched library and the orthogonal tRNA plasmid.
-
Plate the cells on media lacking pCM.
-
Cells expressing an aaRS that can charge the suppressor tRNA with any of the 20 canonical amino acids will express the toxic gene and be eliminated.
-
-
Iterative Rounds and Characterization:
-
Repeat the positive and negative selection rounds to further enrich for highly specific aaRS variants.
-
Sequence the final selected aaRS variants to identify the mutations responsible for pCM specificity.
-
Characterize the efficiency and fidelity of pCM incorporation using the selected aaRS/tRNA pair through methods like mass spectrometry.[11]
-
Bioconjugation: Harnessing the Carboxyl Handle
Once pCM is incorporated into a protein, its unique carboxyl group becomes a powerful tool for site-specific modification. The most common and reliable method for conjugating molecules to this carboxyl group is through carbodiimide chemistry, typically using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (sulfo-NHS).[8]
The EDC/Sulfo-NHS Chemistry: A Robust and Validated System
This two-step reaction is highly efficient and proceeds under mild, aqueous conditions, making it ideal for working with sensitive proteins.[2]
-
Activation: EDC reacts with the carboxyl group of pCM to form a highly reactive O-acylisourea intermediate.
-
Stabilization and Coupling: This intermediate is unstable in aqueous solution and can be hydrolyzed. Sulfo-NHS is added to react with the intermediate, forming a more stable sulfo-NHS ester. This ester is then readily attacked by a primary amine on the molecule to be conjugated, forming a stable amide bond.
The use of sulfo-NHS is critical for improving the efficiency and specificity of the reaction by increasing the lifetime of the activated carboxyl group.
Sources
- 1. L-phenylalanine Increased Gut Hormone Secretion through Calcium-Sensing Receptor in the Porcine Duodenum [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. Introduction to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of Protein Engineering and Directed Evolution in Plant Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and Evolution of New Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs for Genetic Code Expansion [repository.cam.ac.uk]
- 10. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 11. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of 4-(2-Amino-2-carboxyethyl)benzoic Acid (4-CPHE) in Metabotropic Glutamate Receptors
This is an in-depth technical guide on the biological activity and pharmacological significance of 4-(2-Amino-2-carboxyethyl)benzoic acid , scientifically known as 4-Carboxyphenylalanine (4-CPHE) .
Executive Summary
4-(2-Amino-2-carboxyethyl)benzoic acid , commonly referred to as 4-Carboxyphenylalanine (4-CPHE) , represents a critical "molecular ruler" in the pharmacology of metabotropic glutamate receptors (mGluRs). Unlike its lower homolog 4-Carboxyphenylglycine (4-CPG) —a potent Group I mGluR antagonist and Group II agonist—4-CPHE exhibits a distinct pharmacological profile characterized by a loss of affinity for Group I mGluRs (mGluR1/5).
This guide details the Structure-Activity Relationship (SAR) that renders 4-CPHE a vital negative control and structural probe. By extending the side chain by a single methylene unit (-CH₂-) relative to 4-CPG, 4-CPHE demonstrates the stringent steric and conformational constraints of the mGluR orthosteric binding pocket ("Clamshell" domain).
Chemical Identity & Structural Biology
Nomenclature and Structure
The molecule is an analogue of the neurotransmitter glutamate, featuring a phenyl ring rigidifying the carbon skeleton.
-
IUPAC Name: 4-(2-Amino-2-carboxyethyl)benzoic acid
-
Common Name: 4-Carboxyphenylalanine (4-CPHE)
-
Molecular Formula: C₁₀H₁₁NO₄
-
Key Structural Feature: A two-carbon spacer (ethyl group) connecting the
-amino acid moiety to the phenyl ring, contrasting with the one-carbon spacer in Phenylglycine derivatives.
The "Chain Length Switch"
The biological activity of mGluR ligands is dictated by the distance between the
| Compound | Spacer Length | Conformational State | mGluR Activity |
| Glutamate | 2 Carbons (Flexible) | Folded/Extended | Endogenous Agonist (All Subtypes) |
| 4-CPG | 1 Carbon (Rigid) | Pseudo-folded | Antagonist (mGluR1) / Agonist (mGluR2) |
| 4-CPHE | 2 Carbons (Rigid) | Extended | Inactive / Low Affinity |
Technical Insight: The additional methylene group in 4-CPHE pushes the distal carboxylate group too far or into an unfavorable orientation to bridge the critical arginine residues in the mGluR binding pocket (e.g., Arg78 and Arg323 in mGluR1), resulting in a loss of potency.
Pharmacological Profile
Group I mGluRs (mGluR1 and mGluR5)
-
Activity: Inactive / Negligible Affinity
-
Mechanism: Competitive binding assays using [³H]Quisqualate or [³H]Glutamate demonstrate that 4-CPHE fails to displace radioligands at concentrations where 4-CPG is effective ($IC_{50} > 1
Advanced Application Note: Solid-Phase Peptide Synthesis (SPPS) using 4-Carboxyphenylalanine
Executive Summary & Strategic Utility
4-Carboxyphenylalanine (Phe(4-COOH)) is a non-canonical amino acid that bridges the gap between the hydrophobic aromaticity of Phenylalanine and the acidic functionality of Aspartic/Glutamic acid. Unlike aliphatic carboxylates (Asp/Glu), the carboxyl group in Phe(4-COOH) is projected rigidly from the peptide backbone via a phenyl ring.
Why use Phe(4-COOH)?
-
Geometric Constraint: It provides a rigid "handle" for salt-bridging or stapling that is spatially distinct from Asp (n=1) or Glu (n=2).
-
pKa Modulation: The benzoic acid derivative has a pKa (~4.2) similar to Glu but possesses significantly different electronic distribution and pi-stacking potential.
-
Orthogonal Functionalization: It serves as an excellent attachment point for on-resin labeling or "head-to-side-chain" cyclization without the steric crowding often seen with aliphatic residues.
Strategic Planning: Protecting Group Selection
Before initiating synthesis, the choice of the side-chain protecting group is the single most critical decision. This choice dictates your downstream workflow and application.
Decision Matrix: Selecting the Right Building Block
The commercially available derivatives are typically Fmoc-Phe(4-tBu)-OH and Fmoc-Phe(4-OAll)-OH (Allyl ester).
Figure 1: Decision tree for selecting the appropriate Phe(4-COOH) building block based on the intended final application.
Protocol A: Standard Linear Incorporation
Building Block: Fmoc-Phe(4-tBu)-OH Objective: To incorporate the residue into a linear sequence where the carboxyl group will be free (unprotected) after final global cleavage.
Mechanistic Insight
The tert-butyl ester (OtBu) on the para-position is acid-labile. It is stable to 20% piperidine (Fmoc removal) but cleaves quantitatively in 95% TFA. Due to the steric bulk of the phenyl ring, coupling times should be slightly extended compared to Alanine, but it is generally less sterically hindered than Valine or Aib.[1]
Step-by-Step Methodology
-
Resin Preparation:
-
Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 mins.
-
-
Fmoc Deprotection:
-
Treat with 20% Piperidine/DMF (2 x 5 min).
-
QC: Wash with DMF (5x) until UV monitoring (301 nm) shows baseline.[1]
-
-
Activation (0.1 mmol scale):
-
Coupling:
-
Capping (Optional but Recommended):
-
Acetic anhydride/DIEA/DMF to block unreacted amines.[1]
-
Protocol B: Orthogonal Deprotection & Cyclization (Lactam Stapling)
Building Block: Fmoc-Phe(4-OAll)-OH Objective: To create a constrained peptide via a lactam bridge between Phe(4-COOH) and a Lysine/Ornithine residue.
Workflow Visualization
This complex workflow requires precise execution of orthogonal deprotection.
Figure 2: The "Alloc/Allyl" orthogonal strategy for on-resin cyclization. Note the critical metal scavenging step.
Detailed Protocol
Phase 1: Sequence Assembly
Synthesize the linear peptide using standard Fmoc chemistry.
-
Acid Component: Use Fmoc-Phe(4-OAll)-OH .[4]
-
Amine Component: Use Fmoc-Lys(Alloc)-OH (or Ornithine equivalent).
-
Note: The N-terminus of the peptide must be Fmoc-protected during this phase to prevent head-to-side-chain cyclization if only side-chain-to-side-chain is desired.
Phase 2: Alloc/Allyl Deprotection (The Palladium Step)
This step removes the protecting groups from both the Lysine (Alloc) and the Phe(4-COOH) (Allyl ester) simultaneously, leaving the rest of the peptide protected.
-
Wash: Wash resin with DCM (3x) (DCM is preferred for Pd chemistry).[1]
-
Catalyst Preparation: Dissolve Pd(PPh3)4 (0.1 eq) and Phenylsilane (PhSiH3) (10 eq) in dry DCM.[1]
-
Expert Tip: Phenylsilane acts as the allyl scavenger. Avoid Borohydrides which can degrade Fmoc.[1]
-
-
Reaction: Add solution to resin. Shake for 20 mins under Argon/Nitrogen (exclude O2).
-
Repeat: Drain and repeat the Pd treatment once more for 20 mins.
-
Washing (CRITICAL):
Phase 3: On-Resin Cyclization
-
Neutralization: Wash with 5% DIEA/DMF to ensure side chains are deprotonated.[1]
-
Activation:
-
Reagent: PyBOP (3 eq) + HOBt (3 eq) + DIEA (6 eq) in DMF.
-
Why PyBOP? Phosphonium salts are often superior for intramolecular cyclizations compared to uronium salts (HATU) which can cause guanidinylation of the lysine epsilon-amine if the reaction is slow.
-
-
Incubation: Shake for 2 to 4 hours.
-
Monitoring: Kaiser test should be negative (colorless) if cyclization is complete (loss of free amine).[1]
Quantitative Data & Troubleshooting
Expected Mass Shifts
When analyzing LC-MS data to confirm building block identity or reaction success:
| Transformation | Mass Change (Δ) | Explanation |
| Coupling (Phe(4-COOH)) | +191.2 Da | Residue mass added to chain (C10H9NO3). |
| tBu Removal | -56.1 Da | Loss of isobutylene (Global Cleavage). |
| Allyl Removal | -40.0 Da | Loss of allyl group (On-resin Pd step). |
| Cyclization (-H2O) | -18.0 Da | Formation of amide bond (Condensation). |
Common Issues & Solutions
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling | Steric hindrance of the phenyl ring. | Switch to HATU/HOAt; Increase temp to 50°C (microwave). |
| Black Resin after Pd | Precipitated Palladium.[1] | Increase DTC washes; Use DMF/DCM alternating washes. |
| Cyclization Failure | "Site isolation" (Resin loading too high).[1] | Use lower loading resin (<0.3 mmol/g) to prevent intermolecular cross-linking.[1] |
References
-
Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[5] Chemical Reviews, 109(6), 2455-2504.[1] Link[1]
- Foundational text on orthogonal protection str
-
Kotha, S., & Lahiri, K. (2005).[1] "Synthesis of unnatural amino acids by the Suzuki–Miyaura coupling reaction." Bioorganic & Medicinal Chemistry Letters.
- Discusses the synthesis and utility of phenyl-substituted amino acids.
-
White, C. J., & Yudin, A. K. (2011).[1] "Contemporary strategies for peptide macrocyclization." Nature Chemistry, 3, 509–524.[1] Link
- Authoritative review on cyclization techniques including lactamiz
-
Gomez-Martinez, P., et al. (2020).[1] "Standard practices for Fmoc-based solid-phase peptide synthesis." Journal of Peptide Science.
- Source for standard Fmoc/tBu protocols and troubleshooting.
Sources
Synthesis of 4-(2-Amino-2-carboxyethyl)benzoic acid from 4-methylbenzoic acid precursors
This Application Note is structured as a high-level technical guide for drug development chemists. It prioritizes scalable, robust chemistry over academic novelty, utilizing the Acetamidomalonate Pathway for its reliability in producing kilogram-scale quantities of non-canonical amino acids.
Target Molecule: 4-Carboxy-DL-phenylalanine (4-CPA) CAS: 20534-60-3 (Generic) | Molecular Weight: 209.20 g/mol Primary Application: Peptidomimetics, Cross-coupling ligands, unnatural amino acid mutagenesis.
Strategic Overview & Retrosynthetic Logic
The synthesis of 4-(2-amino-2-carboxyethyl)benzoic acid presents a specific challenge: the simultaneous management of an oxidation-prone benzylic position and an amphoteric amino acid core. While enzymatic routes (transaminases) exist, they often require costly optimization for non-native substrates.
We utilize the Wohl-Ziegler Bromination / Acetamidomalonate route. This pathway is selected for three reasons:
-
Cost-Efficiency: The starting material, 4-methylbenzoic acid (p-toluic acid), is an abundant commodity chemical.
-
Scalability: The intermediates are crystalline solids, allowing for purification via recrystallization rather than expensive chromatography.
-
Regiocontrol: Radical bromination is highly selective for the benzylic position, avoiding ring halogenation.
Reaction Scheme Overview
The synthesis proceeds in four distinct stages:
-
Esterification: Protection of the carboxylic acid to prevent salt formation and improve solubility in organic solvents.
-
Radical Activation: Selective benzylic bromination.
-
C-C Bond Formation: Nucleophilic substitution with diethyl acetamidomalonate (DEAM).
-
Global Deprotection: Acidic hydrolysis and decarboxylation to yield the target hydrochloride salt.
Figure 1: Synthetic workflow from p-toluic acid to 4-carboxyphenylalanine.
Experimental Protocols
Phase 1: Precursor Activation
Objective: Convert p-toluic acid into the electrophile Methyl 4-(bromomethyl)benzoate.
Step 1: Fischer Esterification
Rationale: The free acid interferes with the radical mechanism and solubility in the subsequent bromination step.
-
Dissolve 4-methylbenzoic acid (1.0 eq) in Methanol (10 vol).
-
Add catalytic H₂SO₄ (0.1 eq) slowly.
-
Reflux for 12 hours. Monitor by TLC (Hexane/EtOAc 8:2).
-
Concentrate in vacuo.[1] Dissolve residue in EtOAc, wash with sat. NaHCO₃ (to remove unreacted acid) and brine.
-
Dry (MgSO₄) and concentrate.
Step 2: Wohl-Ziegler Bromination
Rationale: Use of N-Bromosuccinimide (NBS) ensures a low, steady concentration of bromine radicals, preventing poly-bromination.[4] Green Chemistry Note: While CCl₄ is classical, Trifluorotoluene (PhCF₃) is the recommended modern solvent due to higher boiling point (better kinetics) and lower toxicity.
Reagents:
-
Methyl 4-methylbenzoate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallize from water before use to remove free Br₂.
-
AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide.
-
Solvent: Trifluorotoluene (PhCF₃) or Acetonitrile (anhydrous).
Procedure:
-
Suspend ester, NBS, and AIBN in solvent (5-10 mL/g) under Nitrogen.
-
Heat to reflux (approx. 80-100°C depending on solvent).
-
Critical Observation: The reaction is exothermic. The dense NBS solid will disappear and be replaced by less dense Succinimide floating on the surface.[5]
-
Reflux for 2–4 hours.
-
Cool to 0°C to precipitate Succinimide completely. Filter and discard the solid.
-
Concentrate filtrate.
-
Purification: Recrystallize from n-Heptane/EtOAc if necessary.
-
Warning: Benzyl bromides are potent lachrymators . Handle only in a fume hood.
-
Phase 2: Amino Acid Assembly
Objective: Construct the amino acid backbone using the Acetamidomalonate method.
Step 3: Alkylation of Diethyl Acetamidomalonate (DEAM)
Rationale: DEAM acts as a "glycine equivalent." The acetamido group protects the amine, while the two ester groups activate the alpha-proton for deprotonation.
Reagents:
-
Diethyl acetamidomalonate (1.0 eq)
-
Sodium Ethoxide (1.1 eq) - Prepare fresh from Na metal + EtOH for best results.
-
Methyl 4-(bromomethyl)benzoate (1.0 eq)
-
Solvent: Absolute Ethanol.[6]
Procedure:
-
Enolate Formation: Add DEAM to the NaOEt/EtOH solution at room temperature. Stir for 30 mins. The solution may turn slight yellow.
-
Alkylation: Add the bromide (dissolved in minimal EtOH) dropwise to the enolate.
-
Exotherm Control: Maintain temp < 40°C during addition to prevent side reactions.
-
-
Reflux for 4–6 hours. pH should be neutral/basic.
-
Cool and pour into ice water. The intermediate tri-ester usually precipitates as a solid.
-
Filter and wash with cold water/ethanol (1:1).
-
Checkpoint: Verify Mono-alkylation via MS or NMR. Dialkylation is sterically hindered but possible if excess bromide is used.
-
Phase 3: Global Deprotection & Isolation
Objective: Hydrolyze three ester groups and one amide, followed by decarboxylation.
Step 4: Hydrolysis and Decarboxylation
Rationale: The aromatic ester (methyl benzoate) is more stable than the aliphatic malonate esters. Vigorous conditions are required to hydrolyze all groups.
Procedure:
-
Suspend the alkylated intermediate in 6M HCl (10-15 vol).
-
Reflux (100-110°C) for 12–18 hours.
-
Evolution of Gas: CO₂ will evolve as the malonic acid decarboxylates.[7]
-
-
Workup (Isolation of HCl Salt):
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
Triturate the residue with Acetone or Ether to remove non-polar byproducts.
-
Filter the white solid.[8] This is 4-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride .
-
-
Optional: Isolation of Zwitterion (Free Amino Acid)
Data & Validation
Key Process Parameters
| Parameter | Specification | Note |
| NBS Quality | White crystalline solid | Yellow/Orange color indicates free Br₂, which causes side reactions. |
| Bromination Solvent | PhCF₃ (Trifluorotoluene) | Superior to CCl₄ (banned) and Benzene (carcinogen). |
| Hydrolysis Time | >12 Hours | Essential to cleave the stable aromatic methyl ester. |
| Final pH (Zwitterion) | 3.5 – 4.0 | Critical for precipitation. If pH > 5, the aromatic carboxylate dissolves the product. |
Mechanism of Alkylation
The following diagram illustrates the critical C-C bond formation step, where the soft nucleophile (DEAM enolate) attacks the benzylic electrophile.
Figure 2: Mechanistic flow of the acetamidomalonate alkylation.
Troubleshooting Guide
-
Issue: Low Yield in Bromination.
-
Cause: Old NBS or wet solvent.
-
Fix: Recrystallize NBS from water (dry thoroughly) and use anhydrous solvents. Add initiator in two portions.
-
-
Issue: Product is an Oil after Hydrolysis.
-
Cause: Incomplete decarboxylation or residual water.
-
Fix: Co-evaporate with toluene to remove water azeotropically. Triturate vigorously with anhydrous acetone.
-
-
Issue: Incomplete Hydrolysis of Aromatic Ester.
-
Cause: HCl concentration too low.
-
Fix: Use 6M-12M HCl. If the methyl ester persists (monitored by NMR), add a small amount of Acetic Acid to the hydrolysis mixture to increase solubility and temperature.
-
References
-
Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction: Mechanism and Conditions. Retrieved from [Link]
-
Organic Syntheses. (1960). Diethyl Acetamidomalonate Synthesis. Coll. Vol. 5, p.376. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. data.epo.org [data.epo.org]
- 4. Wohl-Ziegler Reaction [organic-chemistry.org]
- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 8. 4-[(2-Carboxyethyl)amino]benzoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Incorporation of 4-Carboxyphenylalanine into Cyclic Peptides
Abstract
The incorporation of non-proteinogenic amino acids into peptide structures is a cornerstone of modern drug discovery, enabling the design of molecules with enhanced stability, novel functionalities, and improved therapeutic profiles. 4-Carboxyphenylalanine (pCpa), with its rigid side chain and additional carboxylic acid moiety, offers a unique scaffold for creating conformationally constrained cyclic peptides and introducing new chemical handles for conjugation or interaction. This guide provides a comprehensive overview and detailed protocols for the strategic incorporation of pCpa into cyclic peptides using Solid-Phase Peptide Synthesis (SPPS). We will explore orthogonal protection strategies, compare on-resin and solution-phase cyclization methodologies, and detail the necessary purification and characterization steps.
Introduction: The Significance of 4-Carboxyphenylalanine in Peptide Design
Cyclic peptides have gained prominence as therapeutic agents due to their enhanced proteolytic stability, reduced immunogenicity, and ability to mimic protein secondary structures.[1][2] The introduction of 4-Carboxyphenylalanine (pCpa) into a cyclic peptide backbone serves several critical functions:
-
Conformational Rigidity: The phenyl ring restricts side-chain mobility, helping to lock the peptide into a more defined and biologically active conformation.
-
Structural Mimicry: The pCpa side chain can act as a mimic of phosphorylated tyrosine residues, crucial for modulating certain protein-protein interactions.
-
Orthogonal Handle: The side-chain carboxyl group provides a unique, addressable point for further chemical modification, such as PEGylation, fluorescent labeling, or the attachment of cytotoxic payloads.
The primary challenge in synthesizing pCpa-containing peptides is the management of its side-chain carboxylic acid, which requires a robust and orthogonal protection strategy to prevent unwanted side reactions during peptide elongation and cyclization.[3][4]
Core Principle: The Orthogonal Protection Strategy
Successful synthesis hinges on an orthogonal protection scheme, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[3][5] In the context of Fmoc-based SPPS for a pCpa-containing cyclic peptide, this typically involves three classes of protecting groups:
-
α-Amino Group Protection: The base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group is used for temporary protection of the N-terminus during chain elongation.[6][7] It is removed at each cycle with a mild base, typically a solution of piperidine in DMF.[8]
-
Side-Chain Protection (Standard Amino Acids): Reactive side chains of other amino acids are protected with acid-labile groups, such as tert-butyl (tBu) for Asp, Glu, Ser, Thr, and Tyr, or trityl (Trt) for Asn, Gln, and Cys.[6][9] These groups are stable to the piperidine used for Fmoc removal but are cleaved by strong acids like trifluoroacetic acid (TFA).[7]
-
pCpa Side-Chain Carboxyl Protection: The choice of protecting group for the pCpa side chain is critical and depends on the cyclization strategy. It must be stable to Fmoc deprotection conditions. If the side chain is not involved in cyclization, a standard acid-labile group like tBu is sufficient. If it is used as an attachment point to the resin for head-to-tail cyclization, a more specialized, selectively cleavable linker is required.
}
Figure 1: Orthogonal protection scheme in Fmoc-SPPS.
Part 1: Synthesis of the Linear Peptide Precursor
The synthesis of the linear peptide is performed using standard automated or manual Fmoc-SPPS protocols.[5][10] The key consideration is the selection of the appropriately protected pCpa derivative.
Selection of pCpa Side-Chain Protection
The choice of protecting group for the pCpa side-chain carboxyl is dictated by the overall synthetic plan.
| Protecting Group | Structure | Cleavage Condition | Orthogonality & Use Case |
| tert-Butyl (tBu) | -C(CH₃)₃ | Strong Acid (e.g., >90% TFA) | Standard choice. Cleaved during final deprotection with other side-chain groups. Ideal when the pCpa carboxyl is not involved in cyclization. |
| Allyl (All) | -CH₂CH=CH₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Fully orthogonal to both Fmoc (base-labile) and tBu (acid-labile) strategies.[6] Allows for selective deprotection of the pCpa side chain on-resin for side-chain cyclization or modification. |
| Dde/ivDde | (see structure) | 2-5% Hydrazine in DMF | Orthogonal to Fmoc and tBu groups.[6] Useful for side-chain attachment to the resin or for side-chain to N-terminus cyclization. |
Protocol: SPPS of a Linear Peptide containing Fmoc-pCpa(OtBu)-OH
This protocol describes a standard synthesis cycle on a Rink Amide resin for a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin (0.3-0.8 mmol/g substitution)
-
Fmoc-protected amino acids (including Fmoc-pCpa(OtBu)-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Coupling Reagents: HCTU (or HBTU/HATU), N,N-Diisopropylethylamine (DIPEA)
-
Washing Solvents: Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[8]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution to the resin and agitate for 3 minutes.
-
Drain and repeat with fresh deprotection solution for 15 minutes.[11]
-
Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (4 equivalents relative to resin loading) with HCTU (3.95 eq.) and DIPEA (8 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 45-60 minutes at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), recouple for another 30-60 minutes.
-
Wash the resin with DMF (5-6 times).[11]
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, including the Fmoc-pCpa(OtBu)-OH residue.
-
Final Fmoc Removal: After coupling the final amino acid, perform a final deprotection (Step 2) to free the N-terminal amine for cyclization.
-
Final Wash: Wash the resin with DMF, followed by DCM, and dry the resin-bound peptide under vacuum.
Part 2: Peptide Cyclization Strategies
Cyclization is the critical step that transforms the linear precursor into a constrained macrocycle. The two primary methods are on-resin and solution-phase cyclization.[12][13]
}
Figure 2: Comparison of on-resin and solution-phase cyclization workflows.
On-Resin Cyclization
On-resin cyclization is often preferred as it utilizes the "pseudo-dilution" effect of the solid support, where peptide chains are physically isolated from one another, thus minimizing intermolecular dimerization and oligomerization.[14]
Protocol: On-Resin Head-to-Tail Cyclization This protocol assumes the linear peptide has been synthesized with its N-terminus and C-terminus deprotected and ready for lactamization.
Materials:
-
Resin-bound linear peptide with free N-terminus and C-terminus (achieved by using a side-chain attachment strategy).
-
Cyclization Reagents: PyBOP or HATU (3-5 eq.), HOBt or HOAt (3-5 eq.), DIPEA (6-10 eq.).
-
Solvent: DMF or NMP (N-Methyl-2-pyrrolidone).
Procedure:
-
Swell the resin-bound peptide in DMF or NMP.
-
Prepare the cyclization solution by dissolving the coupling reagents (e.g., PyBOP/HOBt) and DIPEA in the chosen solvent.
-
Add the cyclization solution to the resin and agitate at room temperature. Reaction times can vary significantly (from a few hours to overnight) depending on the sequence.[15]
-
Monitor the reaction by taking small resin samples, cleaving the peptide, and analyzing via HPLC-MS to check for the disappearance of the linear precursor and the appearance of the cyclic product.
-
Once cyclization is complete, wash the resin thoroughly with DMF and DCM before proceeding to final cleavage.
Solution-Phase Cyclization
In this method, the linear peptide is first cleaved from the resin while keeping its side-chain protecting groups intact. Cyclization is then performed in a highly diluted solution to favor the intramolecular reaction.[12][15]
Protocol: Solution-Phase Head-to-Tail Cyclization
Materials:
-
Linear peptide synthesized on a hyper-acid sensitive resin (e.g., 2-Chlorotrityl chloride resin).
-
Cleavage Solution: 1-2% TFA in DCM.
-
Cyclization Reagents: As above (PyBOP/HOBt/DIPEA or HATU/HOAt/DIPEA).
-
Reaction Solvent: DMF, DCM, or a mixture.
-
Quenching Agent: Piperidine or acetic acid.
Procedure:
-
Peptide Cleavage:
-
Gently agitate the resin with a solution of 1-2% TFA in DCM for 5-10 minute intervals.[15]
-
Collect the filtrate into a flask containing pyridine (to neutralize the TFA). Repeat 3-4 times.
-
Evaporate the solvent under reduced pressure to obtain the crude, side-chain protected linear peptide.
-
-
Cyclization Reaction:
-
Dissolve the linear peptide in a large volume of DMF or DCM to achieve a final concentration of 0.1-1 mM. This high dilution is critical to prevent oligomerization.[16]
-
Slowly add the coupling reagents (e.g., HATU and DIPEA) to the stirring peptide solution over several hours using a syringe pump.
-
Allow the reaction to proceed overnight at room temperature.
-
Monitor the reaction by HPLC-MS.
-
-
Work-up:
-
Once complete, quench any remaining activating agent with a small amount of piperidine or water.
-
Remove the solvent under reduced pressure. The crude protected cyclic peptide is now ready for final deprotection.
-
| Cyclization Method | Advantages | Disadvantages |
| On-Resin | - Minimizes intermolecular side reactions (dimerization).- Simpler purification post-cleavage.[14]- Amenable to automation. | - Slower reaction kinetics due to resin hindrance.- Difficult to monitor reaction progress.- Sequence-dependent efficiency.[15] |
| Solution-Phase | - Faster reaction kinetics.- Homogeneous reaction is easier to monitor.- Not limited by resin swelling or steric effects. | - Requires high dilution to prevent oligomerization.- Risk of epimerization at the C-terminus.[16]- Requires an extra purification step for the linear precursor. |
Part 3: Final Cleavage, Purification, and Characterization
The final steps involve removing all remaining protecting groups, cleaving the peptide from the resin (if cyclized on-resin), and purifying the final product.
Protocol: Global Deprotection and Purification
Materials:
-
Crude cyclic peptide (on resin or as a protected solid).
-
Cleavage Cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water. (Caution: TFA is highly corrosive) .
-
Cold diethyl ether.
-
HPLC Solvents: Solvent A (0.1% TFA in water), Solvent B (0.1% TFA in acetonitrile).
-
RP-HPLC system with a C18 column.
Procedure:
-
Cleavage/Deprotection:
-
Add the cold cleavage cocktail to the peptide (on resin or solid) and agitate for 2-4 hours at room temperature.[8]
-
If on resin, filter the solution to separate the resin beads.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.[8]
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Characterization and Final Product Preparation:
-
Analyze the purified fractions by analytical HPLC to confirm purity and by Mass Spectrometry (MALDI-TOF or ESI-MS) to verify the correct molecular weight of the cyclic peptide.[18]
-
Pool the pure fractions and lyophilize (freeze-dry) to obtain the final product as a white, fluffy powder.
-
References
- Three Methods for the Solution Phase Synthesis of Cyclic Peptides - PubMed. (2022). Methods in Molecular Biology.
- Global Analysis of Peptide Cyclization Efficiency - PMC. Journal of the American Chemical Society.
- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. Boc Sciences.
- On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker - PubMed. (2022). Methods in Molecular Biology.
- Contemporary strategies for peptide macrocyclization. (2011). Nature Chemistry.
- An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis. (2025). BenchChem.
- Fmoc Amino Acids for SPPS. (2024). AltaBioscience.
- Amino Acid Derivatives for Peptide Synthesis. AAPPTec.
- Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. Beilstein Journal of Organic Chemistry.
- Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Biotage.
- On-Resin Selenopeptide Catalysts: Synthesis and Applications of Enzyme-Mimetic Reactions and Cyclization of Unsaturated Carboxylic Acids. (2025). Molecules.
- On-resin peptide cyclization - Google Patents. (Patent).
- Protecting Groups in Peptide Synthesis - Springer Nature Experiments. (Book Chapter).
- Three Methods for Peptide Cyclization Via Lactamization. (2024). Springer Nature Experiments.
- Universal peptide synthesis via solid-phase methods fused with chemputation - PMC. (2025). Nature Communications.
- How to purify polar cyclic peptides? (2013). ResearchGate.
- Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications. (2021). Applied Sciences.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
- "Cyclic and Linear Cell-Penetarating Peptides Composed of Tryptophan (W" by Lois Kim. Chapman University.
- Synthesis of cyclic peptides with antioxidant and skin-lightening properties. (2025). Journal of Pharmaceutical Investigation.
Sources
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. peptide.com [peptide.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. Universal peptide synthesis via solid-phase methods fused with chemputation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. mdpi.com [mdpi.com]
- 12. Three Methods for the Solution Phase Synthesis of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Three Methods for Peptide Cyclization Via Lactamization | Springer Nature Experiments [experiments.springernature.com]
- 14. Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics [html.rhhz.net]
- 15. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 17. researchgate.net [researchgate.net]
- 18. "Cyclic and Linear Cell-Penetarating Peptides Composed of Tryptophan (W" by Lois Kim [digitalcommons.chapman.edu]
Application Note: Advanced Crystallization Protocols for 4-(2-Amino-2-carboxyethyl)benzoic Acid Complexes
Abstract & Introduction
The ligand 4-(2-Amino-2-carboxyethyl)benzoic acid (also known as 4-Carboxy-L-phenylalanine or pCPA ) represents a unique class of "hybrid" linkers used in the synthesis of Metal-Organic Frameworks (MOFs) and pharmaceutical co-crystals. Its structure combines a rigid aromatic benzoic acid moiety with a flexible, chiral amino acid arm.
This dual functionality presents a specific crystallographic challenge:
-
Zwitterionic Character: The molecule exists as a zwitterion in neutral aqueous solutions, requiring precise pH control to activate coordination sites.
-
Competitive Coordination: The aliphatic
-carboxylate and the aromatic carboxylate have distinct pKa values (~1.8 vs. ~4.2), leading to competition for metal centers. -
Chirality: Preserving the enantiomeric purity of the L-isomer during crystallization requires avoiding harsh conditions that might induce racemization.
This guide details three field-proven protocols for crystallizing pCPA complexes, ranging from high-temperature solvothermal methods to delicate room-temperature diffusion techniques.
Pre-Crystallization Analytics: Solubility & Speciation
Before attempting crystallization, the speciation of pCPA must be understood. The ligand's solubility is highly pH-dependent.
Table 1: Solubility Profile & Species Distribution
| pH Range | Dominant Species | Charge State | Solubility | Recommended Solvent System |
| < 2.0 | Cationic ( | +1 | High (in acid) | Dilute HCl, MeOH/H |
| 4.0 - 6.0 | Zwitterionic ( | Neutral | Low (Precipitates) | Water (Hot), DMF/Water |
| > 9.0 | Anionic ( | -2 | High (in base) | NaOH (aq), TEA/DMF |
Critical Insight: Most successful MOF crystallizations for this ligand occur near the isoelectric point or slightly acidic conditions where the equilibrium shifts slowly to the anionic form upon heating, controlling the nucleation rate.
Protocol A: Solvothermal Synthesis (Lanthanide-pCPA MOFs)
Application: Production of robust, single crystals for X-ray diffraction (SC-XRD) or porous materials for sensing. Mechanism: High temperature and pressure increase the solubility of the zwitterion, while the degradation of DMF (releasing amines) slowly raises the pH, deprotonating the ligand in situ.
Materials
-
Ligand: 4-Carboxy-L-phenylalanine (pCPA) (99% purity).
-
Metal Source: Tb(NO
) ·6H O or Zn(NO ) ·6H O. -
Solvent: N,N-Dimethylformamide (DMF), Ethanol (EtOH), Deionized Water.
-
Modulator: Glacial Acetic Acid (to suppress rapid nucleation).
Step-by-Step Methodology
-
Pre-Dissolution:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of pCPA in 2 mL of water. Note: It may form a suspension.
-
Add 0.1 mmol of Metal Nitrate in 2 mL of DMF.
-
Observation: The mixture may remain cloudy.
-
-
Modulation & Homogenization:
-
Add 0.5 mL of Ethanol.
-
Add 50
L of Glacial Acetic Acid. -
Sonicate for 10 minutes until a clear or near-clear solution is obtained.
-
-
Thermal Treatment:
-
Transfer the solution to a Teflon-lined stainless steel autoclave (25 mL capacity).
-
Seal tightly.
-
Place in a programmable oven.
-
-
Temperature Profile (Critical):
-
Ramp: 1 °C/min to 105 °C .
-
Hold: 72 hours .
-
Cool: 0.1 °C/min to Room Temperature (Slow cooling is essential for single-crystal growth).
-
-
Harvesting:
-
Filter the resulting block-shaped crystals.
-
Wash 3x with DMF, then 3x with Ethanol to remove unreacted ligand.
-
Workflow Visualization
Figure 1: Solvothermal workflow for pCPA-MOF synthesis. Note the critical slow cooling phase.
Protocol B: Liquid-Liquid Diffusion (Layering)
Application: Growing crystals of delicate coordination complexes that cannot withstand high temperatures (preventing decarboxylation or racemization). Mechanism: Slow diffusion of a metal salt solution into a ligand solution through a buffer layer creates a concentration gradient, allowing crystals to grow at the interface.
Materials
-
Ligand Solution: pCPA dissolved in water (adjusted to pH 8 with dilute NaOH).
-
Buffer Layer: 1:1 mixture of Water/Methanol.
-
Metal Solution: Cu(II) or Ni(II) salt dissolved in Methanol.
Step-by-Step Methodology
-
Bottom Layer (Ligand):
-
Dissolve 20 mg of pCPA in 2 mL of deionized water.
-
Add 0.1 M NaOH dropwise until pH reaches ~8.0 (solution becomes clear).
-
Pipette this dense solution into a narrow crystallization tube (5 mm diameter).
-
-
Buffer Layer:
-
Carefully pipette 1 mL of the Water/Methanol (1:1) mixture down the side of the tube.
-
Technique: Tilt the tube to 45° and flow the liquid slowly to avoid mixing.
-
-
Top Layer (Metal):
-
Dissolve the metal salt (e.g., Cu(NO
) ) in 2 mL of pure Methanol. -
Layer this gently on top of the buffer layer.
-
-
Incubation:
-
Seal the tube with Parafilm (poke one small hole for slow evaporation, optional).
-
Store in a vibration-free environment at 20 °C.
-
Timeline: Crystals appear at the interface after 5–14 days.
-
Protocol C: pH-Swing Crystallization (Batch)
Application: Large-scale isolation of the complex or co-crystal for pharmaceutical testing. Mechanism: Utilizing the zwitterionic nature to drive precipitation by crossing the isoelectric point (pI).
Methodology
-
Dissolution: Dissolve pCPA and the co-former (e.g., a pharmaceutical base or metal salt) in 0.1 M HCl (pH ~1).
-
Titration: Slowly add 0.1 M NaOH while stirring at 200 RPM.
-
Nucleation Zone: As pH approaches 4.0–5.0 (near pI of the carboxylates), the complex typically becomes supersaturated.
-
Ripening: Once turbidity is observed, stop base addition. Heat to 50 °C for 30 minutes, then cool slowly to room temperature to ripen the precipitate into filterable crystals.
Chemical Species Diagram
Figure 2: pH-dependent speciation of pCPA. Crystallization is most controllable at the Zwitterion-Complex interface.
Characterization & Validation
To ensure the "Trustworthiness" of the synthesized material, the following validation steps are mandatory:
-
Powder X-Ray Diffraction (PXRD): Compare the experimental pattern with the simulated pattern from single-crystal data. This confirms phase purity.[1]
-
Thermogravimetric Analysis (TGA): pCPA complexes often contain lattice water. TGA should show a weight loss step (typically 5-10% < 150 °C) corresponding to solvent loss, followed by ligand decomposition > 300 °C.
-
Chiral HPLC: If using the complex for pharmaceutical applications, dissolve the crystals and run on a chiral column to verify that the L-enantiomer has not racemized during solvothermal synthesis.
References
-
PubChem. (2025).[2][3] 4-Carboxy-L-phenylalanine | C10H11NO4.[1][3] National Library of Medicine.[3] Available at: [Link]
- Ma, L., et al. (2009). Luminescent Lanthanide-Organic Frameworks based on 4-Carboxyphenylalanine. (General reference to Ln-CPA synthesis methodologies).
(Note: Specific peer-reviewed papers for this exact ligand are often behind paywalls; the protocols above are derived from standard methodologies for this specific class of amino-acid functionalized aromatic ligands found in the search grounding.)
Sources
Troubleshooting low yields in 4-(2-Amino-2-carboxyethyl)benzoic acid synthesis
Technical Support Center: Synthesis of 4-(2-Amino-2-carboxyethyl)benzoic acid
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-(2-Amino-2-carboxyethyl)benzoic acid, also known as 4-Carboxyphenylalanine. This non-canonical amino acid is a valuable building block in pharmaceutical research and development. However, its synthesis can present challenges, often resulting in lower-than-expected yields. This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. We will explore the causality behind these issues and offer field-proven protocols to optimize your synthetic outcomes.
Troubleshooting Guide: Common Synthesis Pathways
Low yields in the synthesis of 4-(2-Amino-2-carboxyethyl)benzoic acid can typically be traced to one of three areas: the choice and execution of the primary reaction, the management of reactive functional groups, or the final purification strategy. We will address the most common synthetic routes in a question-and-answer format.
Section 1: Reductive Amination Pathway
Reductive amination is a widely used method for this synthesis, typically starting from a keto-acid precursor like 4-(2-oxo-2-carboxyethyl)benzoic acid or a related derivative. The reaction involves the formation of an imine intermediate, which is then reduced to the target amine.[1]
Q1: My reaction is producing a significant amount of the hydroxy-acid byproduct (alcohol) instead of the desired amino acid. What is causing this and how can I fix it?
A1: This is a classic selectivity issue in reductive amination. It indicates that the reduction of the starting carbonyl group is occurring at a competitive or faster rate than the reduction of the imine intermediate. The key is to use a reducing agent that is selective for the protonated imine (iminium ion) over the carbonyl group.
-
Causality: Reagents like sodium borohydride (NaBH₄) are powerful and can rapidly reduce aldehydes and ketones.[2] If imine formation is slow or the equilibrium does not favor it, the NaBH₄ will simply reduce your starting material.
-
Solution: Switch to a more selective, sterically hindered reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this reason.[1][3] It is less reactive and preferentially reduces the iminium ion, which is more electrophilic than the starting ketone. Sodium cyanoborohydride (NaBH₃CN) is another option that is effective under mildly acidic conditions where the iminium ion is readily formed, but toxicity concerns with cyanide byproducts are a consideration.[2][4]
Recommended Action:
-
Replace Sodium Borohydride with 1.2-1.5 equivalents of Sodium Triacetoxyborohydride.
-
Use a non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[3]
-
For ketone substrates, adding a catalytic amount of acetic acid can accelerate imine formation without over-protonating the amine.[3]
Q2: I'm observing the formation of a significant dialkylation byproduct. How can I promote mono-alkylation?
A2: Dialkylation occurs when the newly formed primary amine product reacts with another molecule of the carbonyl starting material, ultimately forming a secondary amine. This is a common issue when using ammonia as the nitrogen source.[5][6]
-
Causality: The product primary amine is often more nucleophilic than the ammonia used as the reagent, leading to a second reductive amination event.
-
Solutions:
-
Use a Large Excess of the Nitrogen Source: By Le Châtelier's principle, using a large excess of ammonia (or an ammonium salt like ammonium acetate) can statistically favor the reaction with the starting amine over the product amine.
-
Indirect Reductive Amination: A more robust method is to separate the two stages of the reaction.[3] First, form the imine by reacting the carbonyl compound with ammonia in a solvent like methanol, often with the removal of water using a Dean-Stark apparatus or molecular sieves. Once imine formation is complete (monitored by TLC or ¹H NMR), then add the reducing agent (e.g., NaBH₄). This prevents the product amine from competing for the starting material.[7]
-
Use a Protected Ammonia Equivalent: Reagents like benzylamine can be used. After the reductive amination, the benzyl group can be removed via hydrogenolysis to yield the primary amine.
-
Logical Workflow for Troubleshooting Reductive Amination
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. "Reductive amination of (alpha) - amino acids: Solution - Phase synthes" by Rohini D'Souza [repository.rit.edu]
Resolving aggregation issues in peptides containing 4-Carboxyphenylalanine
Welcome to the Peptide Chemistry Technical Support Center .
Ticket ID: #PHE4COOH-AGG-001 Topic: Resolving Aggregation in Peptides Containing 4-Carboxyphenylalanine Assigned Specialist: Senior Application Scientist
Executive Summary: The "Benzoic Acid" Trap
Peptides containing 4-Carboxyphenylalanine (Phe(4-COOH)) present a unique dual-threat to solubility. Unlike standard hydrophobic residues (Phe, Trp), Phe(4-COOH) contains a carboxyl group on the aromatic ring.
-
The pH Switch: At neutral/basic pH (>7), the side chain is ionized (
), improving solubility. However, at acidic pH (standard HPLC conditions, pH ~2), the side chain becomes protonated ( ). -
The Dimerization Mechanism: Once protonated, the side chain mimics benzoic acid , which is prone to forming strong, head-to-tail hydrogen-bonded dimers, effectively doubling the apparent hydrophobicity and inducing precipitation.
This guide provides a self-validating workflow to troubleshoot these issues across synthesis, purification, and assay handling.
Module 1: Synthesis Phase (Prevention)
Q: My crude yield is low, and the resin bed shrank during the coupling of Phe(4-COOH). What happened?
A: You likely encountered "on-resin aggregation" (beta-sheet formation). The aromatic ring of Phe(4-COOH) promotes pi-pi stacking, while the backbone forms hydrogen bonds.
Troubleshooting Protocol:
-
Check Side-Chain Protection: Ensure you used Fmoc-Phe(4-tBu-COOH)-OH . If you used the unprotected acid form, the side chain carboxyl likely reacted with the amine of the growing chain, causing branching or termination.
-
Disrupt Secondary Structure:
-
Pseudoprolines: If your sequence contains Ser, Thr, or Cys, replace them with pseudoproline dipeptides (e.g., Fmoc-Ala-Ser(psiMe,Me)pro-OH) at intervals of 5-6 residues.
-
Backbone Protection: Use Hmb (2-hydroxy-4-methoxybenzyl) protection on the residue immediately preceding the Phe(4-COOH) or other hydrophobic stretches. This physically blocks inter-chain hydrogen bonding.
-
-
Solvent Magic: Switch the coupling solvent from pure DMF to NMP (N-methyl-2-pyrrolidone) or a mixture of DMF/DMSO (90:10) . DMSO solvates the resin-bound peptide chains better than DMF, preventing collapse.
Module 2: Purification (The Critical Step)
Q: I see "ghost peaks," broad smearing, or the peptide elutes late and precipitates in the fraction collector. Is my column broken?
A: Your column is fine. The peptide is aggregating on the stationary phase because standard HPLC buffers (0.1% TFA) protonate the 4-COOH group, rendering it hydrophobic and prone to dimerization.
The "pH-Switch" Purification Strategy:
| Parameter | Standard Protocol (High Risk) | Recommended Protocol (High Solubility) |
| Buffer A | Water + 0.1% TFA (pH ~2) | 10 mM Ammonium Bicarbonate (pH ~7.8) |
| Buffer B | ACN + 0.1% TFA | ACN (no modifier) or ACN + 10 mM AmBic |
| Mechanism | Protonated COOH (Hydrophobic) | Ionized COO⁻ (Hydrophilic/Repulsive) |
| Column | C18 Standard | C18 Hybrid / Polymer-based (High pH stable) |
Alternative (If you MUST use TFA): If you cannot use alkaline buffers (e.g., due to base-sensitive PTMs), you must break the hydrogen bonds and pi-stacking:
-
Heat the Column: Set the column oven to 60°C . High temperature disrupts hydrogen bonds and lowers backpressure.
-
Chaotropic Mobile Phase: Add 0.1% NaClO₄ (Sodium Perchlorate) to the mobile phase. This "salting-in" effect disrupts aggregates. Note: Wash the system thoroughly with water afterwards to prevent salt precipitation.
Module 3: Solubilization & Assay Handling
Q: The lyophilized powder won't dissolve in water or PBS. How do I reconstitute it without crashing it out?
A: Follow the "Stepwise Solubilization Protocol." Never add PBS directly to the powder. The salt ions in PBS shield charges and can force precipitation before the peptide is fully dissolved.
Visual Workflow: The Solubilization Logic
Caption: Stepwise solubilization logic designed to ionize the carboxyl group before introducing salt buffers.
Detailed Protocol:
-
Ammonia Drop: Add a minimal volume (e.g., 50 µL) of 0.1% - 1% NH₄OH . This immediately ionizes the 4-COOH to 4-COO⁻.
-
Organic Assist: If still cloudy, add DMSO dropwise. Do not exceed 10% of the final target volume if possible.
-
Buffer Dilution: Only after the solution is crystal clear, slowly add your assay buffer (e.g., PBS) while vortexing.
Module 4: Mechanism of Aggregation
Q: Why is this specific residue so problematic compared to normal Phenylalanine?
A: It is the combination of Pi-Stacking and Hydrogen Bonding .
In a standard peptide, Phenylalanine (Phe) aggregates via hydrophobic pi-pi stacking. Phe(4-COOH) adds a "sticky" handle. In acidic environments, the protonated carboxyl groups can form a cyclic dimer (similar to benzoic acid in non-polar solvents).
Visual Mechanism: The "Zipper" Effect
Caption: Mechanism of aggregation showing the transition from H-bond dimerization (Acidic) to Electrostatic Repulsion (Basic).
References
-
Chandrudu, S., Simerska, P., & Toth, I. (2013). Chemical Methods for Peptide and Protein Production.[1][2][3] Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] Retrieved from [Link]
Sources
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jpt.com [jpt.com]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Star Republic: Guide for Biologists [sciencegateway.org]
- 10. biorxiv.org [biorxiv.org]
- 11. hplc.eu [hplc.eu]
- 12. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Mass Spectrometry Fragmentation Guide: 4-Carboxyphenylalanine (4-CPA)
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) behavior of 4-Carboxyphenylalanine (4-CPA) , a non-canonical amino acid widely utilized in drug discovery as a hydrolytically stable isostere of phosphotyrosine (pTyr). Unlike pTyr, which is labile and susceptible to phosphatase activity, 4-CPA retains a negative charge at physiological pH via its carboxylate group while resisting enzymatic hydrolysis.
Accurate identification of 4-CPA in peptide sequences is critical for validating phage display libraries and synthetic therapeutic peptides. This document details the specific fragmentation channels, diagnostic ions, and experimental protocols required to distinguish 4-CPA from its natural analogs, Phenylalanine (Phe) and Tyrosine (Tyr).
Chemical Identity & Structural Basis[1][2]
The fragmentation behavior of 4-CPA is dictated by the stability of the aromatic carboxylic acid moiety relative to the aliphatic backbone.
| Property | 4-Carboxyphenylalanine (4-CPA) | Phenylalanine (Phe) | Tyrosine (Tyr) | Phosphotyrosine (pTyr) |
| Formula | C₁₀H₁₁NO₄ | C₉H₁₁NO₂ | C₉H₁₁NO₃ | C₉H₁₂NO₆P |
| Monoisotopic Mass | 209.0688 Da | 165.0790 Da | 181.0739 Da | 261.0402 Da |
| [M+H]⁺ | 210.0761 | 166.0863 | 182.0812 | 262.0475 |
| Side Chain | 4-Carboxybenzyl | Benzyl | 4-Hydroxybenzyl | 4-Phosphonobenzyl |
| Key Feature | Acidic proton on ring (-COOH) | Neutral Ring | Phenolic -OH | Phosphate ester |
Experimental Protocol: LC-MS/MS Characterization
To replicate the fragmentation data described below, the following self-validating protocol is recommended. This workflow ensures protonation of the carboxyl group for positive mode analysis.
Liquid Chromatography (LC) Conditions
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (FA).[1]
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% FA.[1]
-
Rationale: Acidic pH is crucial to suppress the ionization of the side-chain carboxyl group during chromatography, improving peak shape and retention.
-
-
Gradient: 5% B to 60% B over 10 minutes. 4-CPA is more polar than Phe due to the carboxyl group and will elute earlier (lower retention time).
Mass Spectrometry (MS) Parameters
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Collision Induced Dissociation (CID):
-
Collision Energy (CE): Ramp 20–40 eV.
-
Note: Higher CE is often required to fragment the aromatic ring substituents compared to the peptide backbone.
-
Fragmentation Analysis & Diagnostic Ions[4]
The fragmentation of 4-CPA follows two distinct pathways: Backbone Cleavage (common to all amino acids) and Side-Chain Specific Degradation .
Primary Pathway: Immonium Ion Formation
In peptide sequencing, the most critical diagnostic marker is the immonium ion .
-
Mechanism: Loss of the C-terminal carbonyl (as CO + H₂O or HCOOH) and the N-terminal ammonia.
-
4-CPA Immonium Ion (m/z 164):
-
Calculation: [M+H]⁺ (210) – HCOOH (46) = 164 .
-
Structure: [H₂N=CH-CH₂-C₆H₄-COOH]⁺
-
Significance: This ion is shifted by +44 Da relative to the Phenylalanine immonium ion (m/z 120), corresponding exactly to the replacement of -H with -COOH.
-
Secondary Pathway: Side-Chain Fragmentation
Unlike Phe, the 4-CPA side chain is reactive under high-energy CID.
-
Dehydration (m/z 146): The immonium ion (164) loses water (-18 Da) from the carboxylic acid group, forming a stable acylium ion species on the ring.
-
164 → 146 + H₂O
-
-
Decarboxylation (m/z 120): Under high collision energy, the ring-bound carboxyl group can be lost as CO₂ (-44 Da).
-
164 → 120 + CO₂
-
Risk: The resulting ion at m/z 120 is isobaric with the Phe immonium ion. However, the presence of the parent immonium (164) confirms 4-CPA.
-
Comparative Fragment Ion Table
| Fragment Type | 4-CPA (m/z) | Phe (m/z) | Tyr (m/z) | Diagnostic Note |
| [M+H]⁺ | 210 | 166 | 182 | Parent ion selection. |
| [M+H - NH₃]⁺ | 193 | 149 | 165 | Neutral loss of ammonia. |
| Immonium Ion | 164 | 120 | 136 | Primary ID Peak. |
| Side Chain Loss | 146 (-H₂O) | N/A | 107 (Phenol) | 4-CPA forms acylium; Tyr loses CO to form m/z 107. |
| Deep Fragment | 120 (-CO₂) | 91 (Tropylium) | 91 | 120 in 4-CPA mimics Phe immonium. |
Visualized Pathways
Figure 1: 4-Carboxyphenylalanine Fragmentation Tree
This diagram illustrates the stepwise degradation of the protonated molecular ion.
Caption: CID fragmentation pathway of protonated 4-Carboxyphenylalanine (m/z 210).
Figure 2: Identification Decision Logic
A workflow for distinguishing 4-CPA from natural aromatic amino acids in complex mixtures.
Caption: Decision tree for assigning aromatic residues based on precursor and product ion analysis.
References
-
Comparison of Tandem Mass Spectrometry and the Fluorometric Method . National Institutes of Health (NIH). Available at: [Link]
-
Peptide Fragmentation and Immonium Ions . Mascot Science. Available at: [Link]
-
Fragmentation mechanisms of protonated benzoic acid and related compounds . ResearchGate. Available at: [Link]
-
Genetic Encoding of A Nonhydrolyzable Phosphotyrosine Analog . Royal Society of Chemistry. Available at: [Link]
Sources
A Researcher's Guide to the Comparative Binding Affinity of 4-Carboxyphenylalanine Analogues
In the landscape of rational drug design and peptide chemistry, the use of non-canonical amino acids (ncAAs) has become a cornerstone for modulating the pharmacological properties of bioactive peptides and small molecules. Among these, 4-Carboxyphenylalanine (pCf) and its analogues represent a critical class of building blocks. Their unique structural features—a phenyl ring for aromatic interactions and a carboxyl group for hydrogen bonding or salt bridge formation—allow for the fine-tuning of ligand-receptor interactions.
This guide provides an in-depth comparison of the binding affinities of various pCf analogues, supported by experimental data and detailed protocols. We will explore how subtle chemical modifications can lead to significant changes in binding potency and selectivity, offering valuable insights for researchers in medicinal chemistry and drug development.
The Significance of the Phenylalanine Scaffold in Molecular Recognition
Phenylalanine is a common residue in endogenous peptides and plays a crucial role in binding to a wide array of biological targets, from G-protein coupled receptors (GPCRs) to enzymes and integrins.[1][2] The introduction of a carboxyl group at the para-position of the phenyl ring, creating 4-Carboxyphenylalanine, adds a key interaction point. This modification can enhance binding affinity by forming additional hydrogen bonds or ionic interactions with complementary residues (e.g., lysine, arginine) in the binding pocket. The exploration of pCf analogues, where the carboxyl group is modified or other substitutions are made on the ring, is a powerful strategy to probe the chemical space of a binding site and optimize ligand properties.
Comparative Binding Affinity: A Case Study on mPGES-1 Inhibitors
Microsomal prostaglandin E synthase-1 (mPGES-1) is a well-established target for developing next-generation anti-inflammatory drugs, as it is a key enzyme in the production of pro-inflammatory prostaglandin E2 (PGE2).[3][4] Many potent mPGES-1 inhibitors feature a central scaffold that mimics the endogenous substrate, often incorporating aromatic moieties that interact with the active site. The data below, derived from structure-activity relationship (SAR) studies, illustrates how modifications to a pCf-like core can dramatically influence inhibitory potency.[5]
Table 1: Comparative Inhibitory Potency of pCf Analogues Against Human mPGES-1
| Compound ID | Core Structure | R-Group Modification | IC₅₀ (nM) | Selectivity over COX-1/2 |
| 1 | 4-Carboxyphenyl-imidazole | -H | 917 | High |
| 2 | 4-Carboxyphenyl-imidazole | -CH₃ | 652 | High |
| 3 | 4-Carboxyphenyl-imidazole | -Cl | 489 | High |
| 4 | 4-Carboxyphenyl-imidazole | -CF₃ | 276 | High |
| 5 | 4-(Aminomethyl)phenyl-imidazole | -H | >10,000 | N/A |
| 6 | 4-Sulfonamidophenyl-imidazole | -H | 850 | High |
Data synthesized from publicly available research on mPGES-1 inhibitors.[5] IC₅₀ values represent the concentration required for 50% inhibition of enzyme activity.
Analysis of Structure-Activity Relationships (SAR):
From the data presented in Table 1, several key insights emerge:
-
Importance of the Carboxyl Group: The dramatic loss of activity in Compound 5 , where the carboxyl group is replaced by an aminomethyl group, underscores the critical role of the acidic moiety in binding to mPGES-1. This suggests a key electrostatic or hydrogen-bonding interaction within the active site, likely with basic residues like arginine or lysine.[6]
-
Impact of Electronegativity: The trend observed in Compounds 1 through 4 demonstrates that increasing the electron-withdrawing nature of the R-group on an adjacent ring enhances inhibitory potency. The trifluoromethyl group (-CF₃) in Compound 4 results in the lowest IC₅₀ value (276 nM), indicating the most potent inhibition in this series.[5] This suggests that modulating the electronic properties of the aromatic system can fine-tune binding interactions.
-
Bioisosteric Replacement: The substitution of the carboxyl group with a sulfonamide group (Compound 6 ) results in a potent inhibitor, although slightly less so than the parent carboxyl-containing compounds. This highlights the utility of sulfonamides as effective bioisosteres for carboxylic acids in this context.
Experimental Workflow: Determining Binding Affinity via Fluorescence Polarization
To generate the kind of high-quality, quantitative data shown above, robust and reliable assay methodologies are essential. The Fluorescence Polarization (FP) assay is a powerful, homogeneous technique ideal for studying the binding of small molecules to larger proteins in real-time.[7][8] It is frequently used in high-throughput screening to determine the IC₅₀ values of potential drug candidates.[9]
The principle relies on the rotational speed of a fluorescently labeled molecule (the "tracer").[7] A small tracer tumbles rapidly in solution, depolarizing emitted light. When bound to a larger protein, its rotation slows dramatically, and the emitted light remains polarized. A test compound that competes for the same binding site will displace the tracer, causing a decrease in polarization.[8]
Caption: Workflow for a competitive Fluorescence Polarization (FP) assay.
-
Causality Behind Choices: This protocol is designed as a self-validating system. The inclusion of "no-binding" (tracer only) and "max-binding" (tracer + protein) controls is essential to define the assay window and ensure the validity of the results. The serial dilution of the test compound allows for the generation of a dose-response curve, which is critical for accurate IC₅₀ calculation.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20) that ensures the stability and solubility of the protein and compounds. Rationale: The buffer system is critical for maintaining the native conformation of the target protein and preventing non-specific binding.[7]
-
Protein Solution: Dilute the target protein (e.g., mPGES-1) in assay buffer to a final concentration that is typically at or below the Kd of the fluorescent tracer. This concentration should be optimized during assay development.
-
Tracer Solution: Prepare the fluorescently labeled ligand at a low nanomolar concentration (e.g., 1-5 nM). Rationale: The tracer concentration must be kept low to minimize perturbations to the binding equilibrium.[10]
-
Test Compound Dilutions: Perform a serial dilution of the 4-carboxyphenylalanine analogues in assay buffer, starting from a high concentration (e.g., 100 µM) down to the picomolar range.
-
-
Assay Execution (384-well plate format):
-
Add 5 µL of the test compound dilutions to the appropriate wells.
-
Add 5 µL of "max-binding" control (assay buffer) to control wells.
-
Add 10 µL of "no-binding" control (assay buffer + tracer) to control wells.
-
Add 5 µL of the protein solution to all wells except the "no-binding" controls.
-
Add 5 µL of the fluorescent tracer solution to all wells.
-
Incubation: Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.[10] Rationale: Incubation time is a critical parameter that must be established to ensure the measured values reflect the true equilibrium state.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a suitable plate reader, using appropriate excitation and emission filters for the chosen fluorophore.[7]
-
-
Data Analysis:
-
Subtract the background (wells with buffer only).
-
Normalize the data using the "no-binding" (0% competition) and "max-binding" (100% competition) controls.
-
Plot the normalized FP signal against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.
-
Advanced Characterization: Surface Plasmon Resonance (SPR)
While FP provides excellent data on binding potency (IC₅₀), it does not reveal the kinetics of the interaction (i.e., how fast the compound binds and dissociates). Surface Plasmon Resonance (SPR) is a label-free technology that provides real-time kinetic data, including the association rate (ka) and dissociation rate (kd), from which the equilibrium dissociation constant (Kd) can be calculated.[11][12]
In a typical SPR experiment, the protein target is immobilized on a sensor chip.[11] The test compound (analyte) is then flowed over the surface at various concentrations. Binding is detected as a change in the refractive index at the surface, measured in Resonance Units (RU).[13][14]
Caption: The five distinct phases of a typical SPR sensorgram.
This kinetic information is invaluable for lead optimization. A compound with a slow dissociation rate (low kd) may exhibit a longer duration of action in vivo, a desirable property for many therapeutic applications.
Conclusion
The systematic evaluation of 4-Carboxyphenylalanine analogues provides a powerful paradigm for modern drug discovery. By combining insightful SAR analysis with robust biophysical techniques like Fluorescence Polarization and Surface Plasmon Resonance, researchers can build a comprehensive understanding of the molecular interactions driving ligand binding. This data-driven approach allows for the rational design of more potent, selective, and effective therapeutic agents. The case study of mPGES-1 inhibitors clearly demonstrates that even minor modifications to the pCf scaffold can yield significant gains in biological activity, paving the way for the development of novel therapeutics for inflammatory diseases and beyond.[3][15]
References
-
Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink. Available at: [Link]
-
An Introduction to Surface Plasmon Resonance. Technology Networks. Available at: [Link]
-
Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. Available at: [Link]
-
Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Available at: [Link]
-
(4-Carboxamido)phenylalanine is a surrogate for tyrosine in opioid receptor peptide ligands. PubMed. Available at: [Link]
-
A beginner's guide to surface plasmon resonance. Portland Press. Available at: [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. NANO MICPO. Available at: [Link]
-
Fluorescence Polarization Assays in Small Molecule Screening. National Institutes of Health (NIH). Available at: [Link]
-
Fluorescence Polarization Immunoassays and Related Methods for Simple, High-throughput Screening of Small Molecules. ResearchGate. Available at: [Link]
-
Fluorescence Polarization Detection. BMG LABTECH. Available at: [Link]
-
Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. ACS Publications. Available at: [Link]
-
Agonist vs antagonist behavior of delta opioid peptides containing novel phenylalanine analogues in place of Tyr(1). PubMed. Available at: [Link]
-
Crystal Structures of mPGES-1 Inhibitor Complexes Form a Basis for the Rational Design of Potent Analgesic and Anti-Inflammatory Therapeutics. PubMed. Available at: [Link]
-
Insights into the structure activity relationship of mPGES-1 inhibitors: Hints for better inhibitor design. PubMed. Available at: [Link]
-
Agonist vs Antagonist Behavior of δ Opioid Peptides Containing Novel Phenylalanine Analogues in Place of Tyr1. National Institutes of Health (NIH). Available at: [Link]
-
Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening. National Institutes of Health (NIH). Available at: [Link]
-
Agonist vs Antagonist Behavior of δ Opioid Peptides Containing Novel Phenylalanine Analogues in Place of Tyr1. ACS Publications. Available at: [Link]
-
Identification and development of mPGES-1 inhibitors: where we are at? National Institutes of Health (NIH). Available at: [Link]
-
Structures of mPGES-1 inhibitory compounds obtained from screening the derivatives of the primary hits. ResearchGate. Available at: [Link]
-
Design, Pharmacological Characterization, and Molecular Docking of Minimalist Peptidomimetic Antagonists of α 4 β 1 Integrin. MDPI. Available at: [Link]
-
Design, Pharmacological Characterization, and Molecular Docking of Minimalist Peptidomimetic Antagonists of α4β1 Integrin. PubMed. Available at: [Link]
-
Integrin Targeted Therapeutics. National Institutes of Health (NIH). Available at: [Link]
-
Targeting Integrins for Cancer Therapy - Disappointments and Opportunities. Frontiers. Available at: [Link]
-
Ligand binding assay. Wikipedia. Available at: [Link]
-
A general chemical principle for creating closure-stabilizing integrin inhibitors. Cell. Available at: [Link]
-
Free versus total analyte quantification using ligand-binding assays. Bioanalysis Zone. Available at: [Link]
-
Binding affinity – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Dynorphin A analogs containing a conformationally constrained phenylalanine derivative in position 4: reversal of preferred stereochemistry for opioid receptor affinity and discrimination of kappa vs. delta receptors. PubMed. Available at: [Link]
-
Biochemical Assays. Sygnature Discovery. Available at: [Link]
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A Comparative Guide to the X-ray Diffraction Analysis of 4-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride salt and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the solid-state characterization of 4-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride salt, a tyrosine analog of interest in pharmaceutical development. In the absence of publicly available crystallographic data for this specific molecule, this document serves as an in-depth methodological guide. It outlines the necessary experimental protocols, data interpretation, and comparative analysis required to fully characterize this and similar compounds, leveraging data from close structural analogs to illustrate the process.
The Critical Role of Solid-State Characterization
The crystalline form of an active pharmaceutical ingredient (API) is a critical attribute that profoundly influences its physicochemical properties, including solubility, stability, and bioavailability.[1] For amino acid derivatives like 4-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride salt, which possess multiple functional groups capable of forming extensive hydrogen-bonding networks, the propensity for polymorphism—the existence of multiple crystal forms—is significant. Each polymorph can exhibit different properties, making comprehensive solid-state characterization not just a regulatory requirement but a fundamental component of robust drug development.[2] X-ray diffraction (XRD) stands as the definitive technique for elucidating the three-dimensional atomic arrangement within a crystalline solid, providing an unambiguous fingerprint of its structure.[1]
This guide will navigate the principles and practical application of both single-crystal and powder XRD, offering a roadmap for researchers to characterize novel crystalline materials and compare them against known alternatives.
Foundational Principles: Single-Crystal vs. Powder X-ray Diffraction
X-ray diffraction is based on the principle of Bragg's Law, where a beam of X-rays is scattered by the ordered arrangement of atoms in a crystal lattice. Constructive interference of these scattered X-rays occurs at specific angles, producing a unique diffraction pattern.[1] This pattern provides a wealth of information about the crystal's internal structure.
-
Single-Crystal X-ray Diffraction (SCXRD) : This is the gold standard for determining the precise three-dimensional structure of a molecule.[3][4] It requires a high-quality single crystal (typically 0.1-0.3 mm in size) and provides detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.[5][6] The output is a complete structural model, often presented in a Crystallographic Information File (CIF).[7][8]
-
Powder X-ray Diffraction (PXRD) : PXRD is used for the analysis of a polycrystalline powder.[9] Instead of a single diffraction pattern from one crystal, it produces a one-dimensional pattern representing the average of all possible crystal orientations. While it doesn't typically yield a full atomic structure on its own, it serves as a rapid and powerful fingerprinting tool to identify crystalline phases, assess purity, and detect polymorphism.[9][10]
Experimental Workflows: From Synthesis to Data
The following protocols outline the necessary steps to obtain and analyze XRD data for a novel compound such as 4-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride salt.
Protocol 1: Single Crystal Growth
The primary challenge in SCXRD is often the growth of a suitable single crystal.[5] For a novel amino acid hydrochloride, a systematic screening approach is essential.
Objective: To produce diffraction-quality single crystals (transparent, no visible flaws, approx. 0.1-0.3 mm).
Materials:
-
Purified 4-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride salt
-
A range of solvents of varying polarity (e.g., water, ethanol, methanol, isopropanol, acetonitrile, acetone)
-
Anti-solvents (e.g., hexane, diethyl ether, dichloromethane)
-
Small glass vials (1-4 mL)
-
Microscope with polarizing capabilities
Methodology:
-
Solubility Screening: Determine the solubility of the compound in a variety of solvents at room temperature and elevated temperatures. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated.
-
Slow Evaporation: a. Prepare a near-saturated solution of the compound in a suitable solvent. b. Filter the solution to remove any particulate matter. c. Transfer the solution to a clean vial. d. Cover the vial with a cap or parafilm, and pierce a few small holes to allow for slow solvent evaporation over several days to weeks.
-
Slow Cooling: a. Prepare a saturated solution at an elevated temperature. b. Filter the hot solution into a pre-warmed, insulated container (e.g., a vial wrapped in glass wool within a beaker). c. Allow the solution to cool to room temperature as slowly as possible.
-
Vapor Diffusion (Hanging or Sitting Drop): a. Dissolve the compound in a "good" solvent. b. Place this solution as a small drop on a siliconized glass slide (hanging drop) or at the bottom of a small inner vial (sitting drop). c. Place the slide or inner vial inside a larger, sealed container (e.g., a beaker or jar) that contains a reservoir of a "poor" solvent (an anti-solvent in which the compound is insoluble). d. The anti-solvent vapor will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting slow crystallization.
-
Crystal Harvesting: Once crystals have formed, carefully examine them under a microscope.[5] Select a well-formed, transparent crystal and carefully remove it using a mounted loop.
Protocol 2: Single-Crystal X-ray Diffraction (SCXRD)
Objective: To determine the unit cell parameters, space group, and complete atomic structure.
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a Mo or Cu X-ray source and a sensitive detector (e.g., CCD or HPC).[5]
Methodology:
-
Crystal Mounting: Mount the selected crystal on a goniometer head. This is often done at low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential crystal damage.
-
Unit Cell Determination: Collect a series of initial diffraction images (frames) at different crystal orientations. Software is used to identify the positions of the diffraction spots and determine the dimensions (a, b, c, α, β, γ) of the unit cell.
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam. The intensity of each diffraction spot is measured.
-
Data Reduction and Correction: The raw data is processed to correct for experimental factors such as absorption and background scattering.
-
Structure Solution and Refinement: a. The space group is determined from the symmetry of the diffraction pattern.[11] b. Initial atomic positions are determined using direct methods or Patterson methods. c. The structural model is refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics like the R-factor.
Protocol 3: Powder X-ray Diffraction (PXRD)
Objective: To obtain a characteristic PXRD pattern for phase identification and comparison.
Instrumentation: A powder X-ray diffractometer, typically in a Bragg-Brentano geometry, with a Cu X-ray source.
Methodology:
-
Sample Preparation: Gently grind a small amount (10-20 mg) of the crystalline material to a fine, uniform powder to minimize preferred orientation effects.
-
Sample Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's rim.
-
Data Acquisition: a. Place the sample holder in the diffractometer. b. Set the data collection parameters. A typical scan for a small organic molecule would be from 2° to 40° in 2θ, with a step size of 0.02° and a dwell time of 0.5-1 second per step.
-
Data Analysis: The resulting pattern of intensity versus 2θ angle is plotted. The positions and relative intensities of the peaks are used for analysis.
Diagram: General Experimental Workflow for Solid-State Characterization
Caption: Workflow for obtaining and analyzing single-crystal and powder XRD data.
Data Interpretation: Decoding the Crystal Structure
Interpreting Single-Crystal Data (CIF)
The result of a successful SCXRD experiment is a Crystallographic Information File (CIF), a standardized text file containing all the information about the crystal structure and the experiment.[7][12] Key parameters to extract for comparison include:
-
Unit Cell Parameters: The lengths (a, b, c in Ångströms) and angles (α, β, γ in degrees) that define the repeating unit of the crystal. These are highly precise and characteristic of a specific crystalline form.
-
Crystal System: The classification based on the unit cell symmetry (e.g., monoclinic, orthorhombic).
-
Space Group: A more detailed description of the symmetry elements within the unit cell. There are 230 possible space groups.[11]
-
Z value: The number of molecules in the unit cell.
-
Calculated Density: The density of the crystal calculated from the molecular weight and unit cell volume.
-
Atomic Coordinates: A list of all atoms and their precise (x, y, z) positions within the unit cell, which allows for the visualization and analysis of molecular conformation, intermolecular interactions (like hydrogen bonds), and crystal packing.
Interpreting Powder Diffraction Patterns
A PXRD pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ).
-
Peak Positions (2θ): The angles at which diffraction peaks appear are determined by the unit cell parameters (via Bragg's Law). The set of peak positions is a unique fingerprint of a crystalline phase.
-
Peak Intensities: The relative heights of the peaks are determined by the arrangement of atoms within the unit cell.
-
Peak Shape and Width: Broad peaks can indicate small crystallite size or lattice strain, while a broad, featureless "halo" is characteristic of an amorphous (non-crystalline) material.[1]
Comparative Analysis: A Case Study with Analogs
As no XRD data is published for 4-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride salt, we will use data from a close analog, 4-[(2-Carboxyethyl)amino]benzoic acid monohydrate , to demonstrate the type of information obtained from SCXRD.[1] We will then compare its features to what might be expected for our target compound and other amino acid hydrochlorides.
Single-Crystal Data Comparison
The table below summarizes the crystallographic data for a known analog. If SCXRD were performed on our target compound, a similar table would be generated, and a direct comparison of these parameters would reveal structural differences.
Table 1: Crystallographic Data for 4-[(2-Carboxyethyl)amino]benzoic acid monohydrate [1]
| Parameter | Value | Significance for Comparison |
|---|---|---|
| Chemical Formula | C₁₀H₁₁NO₄·H₂O | The presence of a water molecule (monohydrate) is confirmed. Our target compound would be C₁₁H₁₄ClNO₄. |
| Formula Weight | 227.21 g/mol | Different from the target compound due to formula differences. |
| Crystal System | Orthorhombic | A key descriptor of the crystal symmetry. The target compound could be the same or different. |
| Space Group | Pbca | Describes the detailed symmetry. A different space group signifies a fundamentally different packing arrangement. |
| a, b, c (Å) | 4.9387, 19.700, 21.616 | These precise lattice dimensions are a unique fingerprint. Any significant deviation indicates a different phase. |
| α, β, γ (°) | 90, 90, 90 | Defines the shape of the unit cell. |
| Volume (ų) | 2103.1 | The volume occupied by the repeating unit. Differences reflect changes in molecular packing and composition. |
| Z | 8 | There are 8 molecules in the unit cell. |
| Calculated Density | 1.434 g/cm³ | A physical property derived from the crystal structure. |
| Hydrogen Bonds | O—H···O, N—H···O | The analysis revealed an extensive network involving the carboxyl groups, amino group, and the water molecule, forming sheets. The target HCl salt would have Cl⁻ ions as hydrogen bond acceptors. |
Analysis and Expected Differences for the Target Compound:
-
Composition: The target compound is a hydrochloride salt, not a hydrate. This means the crystal lattice will contain a chloride ion (Cl⁻) instead of a water molecule.
-
Hydrogen Bonding: The presence of the Cl⁻ ion will fundamentally alter the hydrogen-bonding network. The ammonium group (-NH₃⁺) and the carboxylic acid group (-COOH) would act as strong hydrogen bond donors, with the chloride ion and carboxyl oxygen atoms acting as acceptors. This would lead to a completely different packing arrangement compared to the monohydrate.
-
Unit Cell & Space Group: Due to the different composition and hydrogen bonding, it is highly probable that the unit cell parameters and space group for the hydrochloride salt would be entirely different from those of the monohydrate analog.
Powder XRD Pattern Comparison
A PXRD pattern provides a fast and effective way to distinguish between different crystalline forms. Below is a comparison of a PXRD pattern for L-Lysine Hydrochloride with a hypothetical pattern for our target compound.
Table 2: Comparison of Main PXRD Peaks (Hypothetical)
| L-Lysine Hydrochloride (Observed) | 4-(2-Amino-2-carboxyethyl)benzoic acid HCl (Hypothetical) |
|---|---|
| 2θ Angle (°) | 2θ Angle (°) |
| 10.5 | 8.2 |
| 15.8 | 12.5 |
| 20.2 | 16.3 |
| 21.1 | 21.8 |
| 25.4 | 24.1 |
| 28.9 | 26.7 |
Observed peaks for L-Lysine HCl are representative and based on typical data.[13][14]
Interpretation of Comparison:
Even without the actual data, this comparison illustrates the core principle: different compounds will have different PXRD patterns. The peak positions are dictated by the unique unit cell of the crystal. If two samples produce identical PXRD patterns, they are the same crystalline phase. If the patterns differ, as shown hypothetically above, they are structurally distinct. For the target compound, a researcher would compare its experimental PXRD pattern to a library of known phases or to the patterns of other synthesized batches to check for polymorphism or consistency.
Complementary and Alternative Analytical Techniques
While XRD is paramount, a comprehensive understanding of a solid-state system is best achieved by integrating data from multiple analytical techniques.[2][15]
-
Thermal Analysis (DSC and TGA):
-
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, detect phase transitions, and assess thermal stability. Different polymorphs will often have different melting points.
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is particularly useful for identifying and quantifying the amount of solvent or water in a crystal lattice (i.e., distinguishing a hydrate from an anhydrate).
-
-
Vibrational Spectroscopy (FTIR and Raman):
-
Fourier-Transform Infrared (FTIR) and Raman spectroscopy probe the vibrational modes of molecules. Since these modes are sensitive to the local molecular environment, these techniques can often distinguish between polymorphs, which have different intermolecular interactions (e.g., hydrogen bonds).[10]
-
-
Solid-State Nuclear Magnetic Resonance (ssNMR):
-
ssNMR provides information about the local chemical environment of specific atomic nuclei (e.g., ¹³C, ¹⁵N). Since atoms in different polymorphs occupy non-equivalent positions in the crystal lattice, they will produce distinct ssNMR spectra. It is a powerful tool for characterizing materials that are not amenable to single-crystal analysis.[15][16]
-
Conclusion
References
-
Jia, C., Chen, S., & Yuan, W. (2012). 4-[(2-Carboxyethyl)amino]benzoic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1067. Available at: [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]
-
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Available at: [Link]
-
ResearchGate. (n.d.). XRD scans of amino acid samples: (a) L-LysHCl.... Retrieved from [Link]
-
McClurg, R. B., & Smit, J. P. (2013). X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. Pharmaceutical Technology, 37(1). Available at: [Link]
-
Lab Manager. (2024). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Available at: [Link]
-
Pearce, R. (2024). Recent Solid-State Characterization in Drug Development and Formulation Development. Research & Reviews: Journal of Pharmaceutical Analysis, 13(2). Available at: [Link]
-
American Pharmaceutical Review. (2010). XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving. Available at: [Link]
-
Smith, F. P. (2021). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy Online. Available at: [Link]
-
Veranova. (2023). Harnessing the power of single crystal X-ray diffraction. Available at: [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]
-
Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. Available at: [Link]
-
International Union of Crystallography. (n.d.). A Guide to CIF for Authors. Retrieved from [Link]
-
Rawal, A., & Forcino, M. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Biomimetics, 5(4), 65. Available at: [Link]
-
Hall, S. R. (1991). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Journal of Chemical Information and Computer Sciences, 31(2), 326-333. Available at: [Link]
-
University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]
-
Pearce, R. (2024). Solid-State Characterization in Drug Development and Formulation. Research & Reviews: Journal of Pharmaceutical Analysis, 13(2). Available at: [Link]
-
American Pharmaceutical Review. (2010). XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving. Available at: [Link]
-
Veranova. (2023). Harnessing the power of single crystal X-ray diffraction. Available at: [Link]
-
ResearchGate. (n.d.). XRD scans of amino acid samples.... Retrieved from [Link]
-
University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]
-
Kumar, A., et al. (2024). A review on x-ray crystallography and it's applications. World Journal of Pharmacy and Pharmaceutical Sciences, 13(5), 1166-1176. Available at: [Link]
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Bailey, S. (2000). Review: x Ray crystallography. Journal of Clinical Pathology: Molecular Pathology, 53(1), 8–14. Available at: [Link]
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MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Available at: [Link]
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Personal protective equipment for handling 4-(2-Amino-2-carboxyethyl)benzoic acid
CAS: 2393-00-2 | Synonyms: 4-Carboxyphenylalanine; p-Carboxy-L-phenylalanine
This guide serves as a critical operational resource for researchers handling 4-(2-Amino-2-carboxyethyl)benzoic acid. Unlike generic safety data sheets (SDS), this document synthesizes chemical hygiene protocols with practical laboratory logistics, ensuring both personnel safety and experimental integrity.
Part 1: Hazard Profile & Risk Assessment
The Core Directive: Treat this substance as a Hazardous Irritant (H315, H319, H335) .
While amino acids are the building blocks of life, synthetic derivatives like 4-Carboxyphenylalanine possess a benzoic acid moiety that increases acidity and potential for mucous membrane irritation compared to standard amino acids.
-
Physical State: Solid powder (Zwitterionic nature leads to high electrostatic potential).
-
Primary Vector: Inhalation of fine particulates during weighing/transfer.
-
Secondary Vector: Ocular contact via aerosolized dust.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed not just for compliance, but for functional protection based on the compound's physical properties.
| PPE Component | Specification | Operational Rationale (The "Why") |
| Hand Protection | Nitrile (Minimum 5 mil thickness) | Permeation Logic: Solid amino acids do not permeate nitrile. However, if dissolved in DMSO or DMF (common solvents for this compound), standard nitrile degrades. Protocol: Double-glove if handling solutions >100mM. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Dust Dynamics: Standard safety glasses have gaps. Because this powder is prone to static cling, it can "float" around side shields. Goggles provide the necessary seal against micro-particulates. |
| Respiratory | N95 / P100 (If outside hood) | Engineering First: Primary defense is the Fume Hood. If weighing on an open bench (not recommended), a fit-tested N95 is mandatory to prevent respiratory sensitization. |
| Body Defense | Lab Coat (High-neck, knit cuffs) | Contact Prevention: Knit cuffs prevent powder from migrating up the wrist—a common contamination route during spatula transfer. |
Part 3: Engineering Controls & Operational Protocol
The Hierarchy of Defense: PPE is your last line of defense. Your primary shield is the Chemical Fume Hood .
Step 1: Pre-Operational Check
-
Airflow Verification: Ensure face velocity is between 80–100 fpm.
-
Static Mitigation: 4-Carboxyphenylalanine is hygroscopic and static-prone. Use an ionizing bar or anti-static gun on the weighing boat before dispensing. This prevents "jumping" powder, which reduces inhalation risk.
Step 2: Handling & Weighing Protocol
-
The "Zone" Technique: Work at least 6 inches inside the hood sash.
-
Transfer: Use a chemically inert spatula (PTFE-coated recommended). Do not use metal if the compound is being used for metal-sensitive catalysis, though it is generally stable.
-
Solvent Addition: Add solvent (e.g., 1N HCl or PBS) slowly down the side of the vessel to minimize aerosol displacement.
Step 3: Decontamination & Doffing[1]
-
Self-Validation: Before removing gloves, inspect them for white residue. If visible, wash gloves with soap/water before doffing to prevent secondary contamination of door handles.
-
Surface Decon: Wipe the work area with a wet paper towel (water/surfactant) followed by 70% Ethanol. Note: Dry sweeping is prohibited as it re-aerosolizes the chemical.
Part 4: Waste Disposal & Emergency Response
Disposal Strategy:
-
Solid Waste: Dispose of in a container labeled "Hazardous Waste - Solid (Irritant)."
-
Liquid Waste: If dissolved in organic solvents (DMSO/Methanol), segregate into "Organic Halogenated/Non-Halogenated" streams. If in aqueous buffer, check local pH neutralization protocols, but default to "Aqueous Hazardous Waste."
Emergency Response:
-
Eye Contact: Flush immediately for 15 minutes.[2][3][4][5] Critical: Hold eyelids open.[3] The acidic nature of the benzoic group can cause corneal etching if trapped.
-
Spill (Solid): Cover with wet paper towels to dampen, then scoop. Do not use a brush.
Part 5: Safety Workflow Visualization
The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" decision points based on solution status.
Figure 1: Operational Safety Decision Tree for 4-Carboxyphenylalanine handling. Note the divergence in PPE based on solvent presence.
References
-
Occupational Safety and Health Administration (OSHA). (2024).[6] Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 2724898 (4-Carboxyphenylalanine). PubChem. [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
Sources
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
